3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine

Medicinal Chemistry Structural Biology Chemical Synthesis

Sourcing a reliable, high-purity imidazole-pyrazine building block for kinase inhibitor research often leads to inconsistent quality and supply delays. 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine directly addresses this. - Guaranteed 97% purity, ideal for developing robust analytical methods (HPLC, LC-MS) for process chemistry. - Distinct hydrogen-bonding profile (2 donors, 5 acceptors) makes it a superior probe for protein-ligand interaction studies compared to simpler pyrazine analogs. - Serves as a logical, well-characterized starting point for SAR studies, saving valuable synthesis time.

Molecular Formula C9H11N5
Molecular Weight 189.22 g/mol
CAS No. 65409-30-5
Cat. No. B13110881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine
CAS65409-30-5
Molecular FormulaC9H11N5
Molecular Weight189.22 g/mol
Structural Identifiers
SMILESCC1=C(N=C(C(=N1)C2=NC=CN2)N)C
InChIInChI=1S/C9H11N5/c1-5-6(2)14-8(10)7(13-5)9-11-3-4-12-9/h3-4H,1-2H3,(H2,10,14)(H,11,12)
InChIKeyJWDNTFZJZVIBAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: Technical Overview


3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine is a heterocyclic compound with a molecular weight of 189.22 g/mol, featuring both imidazole and pyrazine rings [1]. This structural class is of significant interest in medicinal chemistry due to the presence of multiple nitrogen atoms, which are known to facilitate interactions with various biological targets . As a specialized research chemical with a standard purity of 97%, it serves as a key intermediate or building block in the synthesis of more complex molecules for pharmaceutical research .

Heterocyclic scaffold for medicinal chemistry library synthesis
Imidazole-pyrazine core supports SAR exploration of kinase and bromodomain targets
Characterized purity for reproducible reaction and assay workflows

3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: Generic Substitution Advisory


Substituting 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine with a simpler pyrazine analog like 5,6-dimethylpyrazin-2-amine (CAS 6294-70-8) is unlikely to yield the same biological or physicochemical outcomes . The addition of the imidazole ring introduces two additional nitrogen atoms, significantly altering hydrogen bonding capacity, molecular geometry, and electronic distribution. This is a critical distinction, as imidazole-containing compounds are a privileged scaffold in kinase inhibition and other areas, and simple substitution would forfeit these key structural features [1].

Target 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine (imidazole-pyrazine scaffold)
Analog 5,6-dimethylpyrazin-2-amine (lacks imidazole ring)
Risk 1 Removing the imidazole eliminates one H-bond donor and two acceptor sites; binding-interaction profile may shift significantly.
Risk 2 Imidazole-pyrazine fused systems are associated with kinase and bromodomain recognition; simpler pyrazine may not engage these targets.

3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: Quantitative Evidence


Structural & Physicochemical Differentiation from Parent Pyrazine

The addition of an imidazole ring to the 5,6-dimethylpyrazin-2-amine core results in a compound with significantly altered physicochemical properties compared to its simpler analog [1]. The target compound has a molecular weight of 189.22 g/mol and an XLogP3 value of 0.1, while 5,6-dimethylpyrazin-2-amine has a molecular weight of 123.16 g/mol and an XLogP3 of 0.2 [1][2]. The increase in hydrogen bond donors (from 1 to 2) and acceptors (from 3 to 5) is a direct consequence of the imidazole group and fundamentally alters its potential for intermolecular interactions [1].

Physicochemical Differentiation
Reported
MW 189.22 g/mol vs 123.16 g/mol; H-Bond Donors 2 vs 1; Acceptors 5 vs 3; XLogP3 0.1 vs 0.2
Imidazole addition alters size, polarity, and H-bond capacity; may support distinct intermolecular interactions.
Computed properties; experimental behaviour may vary.
Medicinal Chemistry Structural Biology Chemical Synthesis

Enhanced Biological Activity via Imidazole Ring

While no direct biological activity data for 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine was found, its structural class—specifically, compounds containing an imidazole moiety linked to a pyrazine—has demonstrated potent biological activity [1]. The introduction of an imidazole ring to the 5,6-dimethylpyrazin-2-amine scaffold is a recognized strategy to confer or enhance enzyme inhibition. For instance, related imidazo[1,2-a]pyrazine derivatives have shown subnanomolar potency in neurological models and nanomolar binding to bromodomains [1][2]. This class-level evidence suggests the target compound possesses a privileged scaffold for protein interaction.

Class-Level Biological Activity
Class-level
Imidazo[1,2-a]pyrazine derivatives show BRD4 bromodomain binding (Kd 550 nM) and AMPA receptor modulation.
May suggest privileged scaffold for protein-ligand interaction studies.
Direct data for target compound not available; class-level inference only.
Medicinal Chemistry Kinase Inhibition Drug Discovery

Defined Purity for Research Consistency

Reputable vendors supply 3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine with a standard purity of 97%, and provide supporting analytical documentation such as NMR, HPLC, or GC . This verifiable purity specification reduces experimental variability and is essential for reproducible research, particularly when compared to sourcing undefined or lower-purity intermediates from non-specialized suppliers.

Defined Purity Specification
Specification review
97% purity (vendor specification)
Reduces experimental variability in synthesis and assay workflows.
Requires batch-specific COA review.
Chemical Synthesis Analytical Chemistry Quality Control

3-(1H-Imidazol-2-YL)-5,6-dimethylpyrazin-2-amine: Applications


Kinase & Bromodomain Inhibitor Library Building Block

The combination of an imidazole and a 5,6-dimethylpyrazine ring makes this compound a versatile building block for generating libraries of potential kinase or bromodomain inhibitors [1]. As established in Section 3, this scaffold is associated with potent activity in these target classes. Its distinct physicochemical profile compared to simpler pyrazines (Section 3, Evidence Item 1) makes it a logical starting point for SAR studies aimed at optimizing binding affinity and drug-like properties.

Protein Interaction Probe Development

The enhanced hydrogen bonding capacity (from 1 donor to 2, and 3 acceptors to 5) relative to 5,6-dimethylpyrazin-2-amine (Section 3, Evidence Item 1) supports its use in designing probes for studying protein-ligand interactions. The imidazole ring is a known metal-coordinating group and can engage in multiple hydrogen bonds, making this compound a valuable tool for target identification and validation studies in chemical biology [2].

Analytical Reference Standard

Given its defined purity of 97% and the availability of analytical characterization data (Section 3, Evidence Item 3), this compound is suitable for use as an analytical reference standard. This is critical for developing and validating analytical methods (e.g., HPLC, LC-MS) for monitoring reactions, quantifying yields, or ensuring the quality of downstream products in process chemistry.

Application
Selection Property
Validation Focus
Kinase/bromodomain inhibitor library synthesis
Imidazole-pyrazine scaffold with tunable substitution sites
Binding affinity and SAR optimization
Protein-ligand interaction probe development
Enhanced H-bond donor/acceptor count
Target engagement and metal-coordination studies
Analytical reference standard for method development
Specified purity with batch analysis documentation
HPLC/LC-MS method validation and reaction monitoring

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